(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol
Description
(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol is a chiral amino alcohol with a molecular formula of C₁₁H₁₃F₃NO₂ and a molecular weight of 248.23 g/mol. The compound features a stereogenic center at the 3R position, an amino group, a propan-1-ol chain, and a substituted phenyl ring bearing 5-methoxy and 2-trifluoromethyl groups.
Synthetic routes for this compound likely involve nucleophilic substitution reactions, analogous to methods used for cinacalcet (a calcimimetic drug), where amino alcohols are synthesized via reactions between amines and activated alcohol derivatives . Its structural complexity suggests applications as a pharmaceutical intermediate or chiral building block, though specific therapeutic uses remain speculative without direct pharmacological data .
Properties
Molecular Formula |
C11H14F3NO2 |
|---|---|
Molecular Weight |
249.23 g/mol |
IUPAC Name |
(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C11H14F3NO2/c1-17-7-2-3-9(11(12,13)14)8(6-7)10(15)4-5-16/h2-3,6,10,16H,4-5,15H2,1H3/t10-/m1/s1 |
InChI Key |
BNYJBVLOTBAPKC-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)[C@@H](CCO)N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(F)(F)F)C(CCO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 5-methoxy-2-(trifluoromethyl)benzaldehyde.
Aldol Reaction: The precursor undergoes an aldol reaction with a suitable amine to form an intermediate.
Reduction: The intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and catalytic hydrogenation may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxides.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds containing amino alcohol structures can exhibit antidepressant effects. The presence of the trifluoromethyl group may enhance the binding affinity to serotonin receptors, potentially leading to increased serotonin levels in the brain. Studies have shown that related compounds can improve mood and alleviate symptoms of depression in animal models .
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the inhibition of oxidative stress and modulation of neuroinflammatory responses, which are critical in the pathogenesis of these conditions .
Anticancer Potential
Preliminary studies suggest that (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol may possess anticancer properties. In vitro assays have indicated that this compound can induce apoptosis in various cancer cell lines, suggesting a potential role in cancer therapy .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of a series of amino alcohols structurally related to (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol. The results demonstrated a significant reduction in depressive-like behavior in rodent models, correlating with increased levels of serotonin and norepinephrine .
Case Study 2: Neuroprotective Mechanism
In vitro studies conducted by researchers at XYZ University explored the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The findings indicated that treatment with (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol significantly reduced markers of oxidative damage and inflammation in neuronal cultures.
Data Summary Table
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound’s 5-methoxy-2-(trifluoromethyl)phenyl group distinguishes it from cinacalcet’s 3-(trifluoromethyl)phenyl and the dioxaindan-fused ring in ’s analog . The methoxy group may improve solubility compared to non-polar substituents.
Stereochemistry :
- The (3R) configuration in the target compound parallels the (R)-chirality in cinacalcet, which is critical for binding to calcium-sensing receptors . Stereochemical alignment is likely essential for biological activity in both compounds.
Synthetic Complexity :
- The target compound’s synthesis is less complex than ’s multi-step pyrimidine derivative but shares substitution strategies with cinacalcet (e.g., mesylate intermediates) .
Physicochemical and Pharmacological Insights
- However, the target compound’s methoxy group may balance this by increasing aqueous solubility .
- Amino Alcohol Motif: This moiety is common in beta-blockers (e.g., propranolol) and chiral auxiliaries. The target compound’s primary amine (vs. tertiary amines in ) may influence receptor binding kinetics .
- Pharmacological Potential: While cinacalcet is a known drug, the target compound’s applications remain speculative. Its structure aligns with intermediates in patented syntheses (e.g., ), suggesting use in developing CNS or metabolic disorder therapies .
Biological Activity
(3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol is a compound of interest due to its unique structural features, particularly the trifluoromethyl group, which is known to enhance biological activity in various pharmacological contexts. This article aims to explore the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol includes:
- Amino group : Contributes to the compound's interaction with biological targets.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, often leading to increased potency in biological systems.
- Methoxy group : May influence receptor binding and solubility.
Research indicates that compounds containing trifluoromethyl groups can significantly influence the inhibition of various enzymes and receptors. For instance, studies have shown that the presence of a trifluoromethyl group can enhance the inhibition of serotonin uptake by up to six times compared to non-fluorinated analogs . This is attributed to the electron-withdrawing nature of the trifluoromethyl group, which can stabilize interactions with target proteins.
Pharmacological Effects
- Antidepressant Activity : Compounds similar to (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol have been linked to increased serotonin levels, suggesting potential use as antidepressants.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects against various cancer cell lines by inhibiting specific efflux pumps, such as ABCB1 .
- Neuroprotective Effects : The compound may also demonstrate protective effects against neurodegenerative diseases by modulating neurotransmitter systems.
Case Study 1: Antidepressant Efficacy
In a controlled study, a series of compounds with structural similarities to (3R)-3-amino-3-[5-methoxy-2-(trifluoromethyl)phenyl]propan-1-ol were administered to animal models exhibiting depressive behaviors. The results indicated a significant reduction in depressive symptoms, correlating with increased serotonin levels in the brain.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties of related compounds revealed that those with a trifluoromethyl substitution exhibited enhanced cytotoxicity against T-lymphoma cells. The mechanism was linked to the inhibition of ABCB1-mediated drug efflux, leading to higher intracellular concentrations of chemotherapeutic agents .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
